N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15270751
InChI: InChI=1S/C19H30N2O2/c1-4-14-23-17-10-8-16(9-11-17)18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22)
SMILES:
Molecular Formula: C19H30N2O2
Molecular Weight: 318.5 g/mol

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide

CAS No.:

Cat. No.: VC15270751

Molecular Formula: C19H30N2O2

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide -

Specification

Molecular Formula C19H30N2O2
Molecular Weight 318.5 g/mol
IUPAC Name N-[[1-(dimethylamino)cyclohexyl]methyl]-4-propoxybenzamide
Standard InChI InChI=1S/C19H30N2O2/c1-4-14-23-17-10-8-16(9-11-17)18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22)
Standard InChI Key AQIZSTQRYSMBNZ-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is N-[[1-(dimethylamino)cyclohexyl]methyl]-3,5-dimethoxy-4-propoxybenzamide, with a SMILES notation of CCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCCCC2)N(C)C)OC . Key physicochemical properties include:

PropertyValueSource
Molecular Weight378.5 g/mol
Density1.039 g/cm³ (analog)
Boiling Point424.9°C (analog)
LogP3.25 (predicted)

Note: Analog data from structurally similar compounds are included where direct measurements are unavailable.

Spectroscopic and Computational Data

  • InChI Key: KIANTOAKHBYHSP-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): 35.8 Ų

  • Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors

The cyclohexylmethyl group confers conformational flexibility, while the 4-propoxybenzamide moiety enhances lipid solubility, critical for blood-brain barrier penetration .

Synthesis and Derivatives

Synthetic Pathways

The core scaffold is synthesized via amide coupling between 4-propoxy-3,5-dimethoxybenzoic acid and 1-(dimethylamino)cyclohexylmethylamine . Fluorinated derivatives (e.g., 3b, 3e) are prepared using nucleophilic aromatic substitution with [¹⁸F]fluoride, achieving molar activities of 25–300 GBq/μmol for PET imaging .

Structure-Activity Relationships (SAR)

Modifications to the benzamide ring significantly impact opioid receptor affinity:

  • 3,5-Dimethoxy Groups: Enhance MOR selectivity over δ- (DOR) and κ-opioid receptors (KOR) .

  • 4-Propoxy Substituent: Optimizes binding kinetics by balancing hydrophobicity and steric effects .

  • N-Methylation: Reduces metabolic degradation, improving in vivo stability .

Pharmacological Profile

Opioid Receptor Agonist Activity

In CHO cells expressing MOR, N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide derivatives exhibit:

CompoundMOR EC₅₀ (nM)DOR EC₅₀ (nM)KOR EC₅₀ (nM)
3b83 ± 9>1,000>1,000
3e47 ± 6>1,000>1,000

Agonist potency correlates with low-nanomolar binding affinities (Kᵢ = 24–137 nM) .

PET Imaging and Autoradiography

Radiolabeled analogs ([¹⁸F]3b, [¹⁸F]3e) show displaceable binding in rat brain regions rich in MOR (thalamus, striatum) :

Region[¹⁸F]3b BPₙᴅ[¹⁸F]3e BPₙᴅ
Thalamus0.86 ± 0.120.79 ± 0.09
Striatum0.84 ± 0.110.62 ± 0.08

BPₙᴇ = Binding potential relative to nondisplaceable uptake.

Applications and Future Directions

Neurological Imaging

The compound’s moderate MOR affinity enables real-time tracking of receptor occupancy in pain management studies, outperforming high-affinity ligands in dynamic PET imaging .

Limitations and Optimization Challenges

  • Low BPₙᴇ: Requires metabolite-corrected pharmacokinetic modeling .

  • Synthetic Complexity: Fluorination yields ≤23%, necessitating improved radiosynthesis protocols .

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